![molecular formula C12H8N2O4 B11872154 [3,4'-Bipyridine]-3',5'-dicarboxylic acid](/img/structure/B11872154.png)
[3,4'-Bipyridine]-3',5'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of carboxylic acid groups at the 3 and 5 positions of one of the pyridine rings adds to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridine]-3’,5’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is often catalyzed by palladium and requires specific conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for bipyridine derivatives, including [3,4’-Bipyridine]-3’,5’-dicarboxylic acid, often involve metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These methods are optimized for large-scale production, focusing on maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [3,4’-Bipyridine]-3’,5’-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. For example, in medicinal applications, the compound can inhibit phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and improved cardiac function .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Commonly used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine:
Uniqueness
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which enhances its reactivity and versatility in forming complexes. This makes it particularly valuable in applications requiring precise coordination and stability.
Properties
Molecular Formula |
C12H8N2O4 |
|---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
4-pyridin-3-ylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)8-5-14-6-9(12(17)18)10(8)7-2-1-3-13-4-7/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
ZNQWPJOLIYWZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


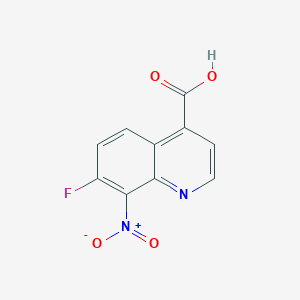
![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
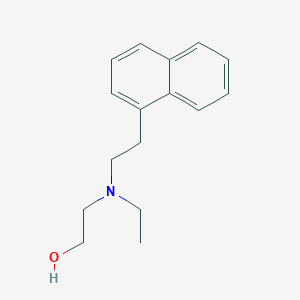
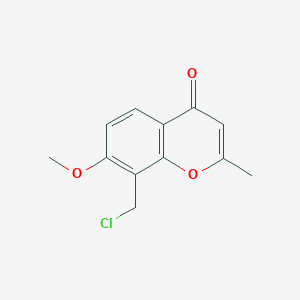
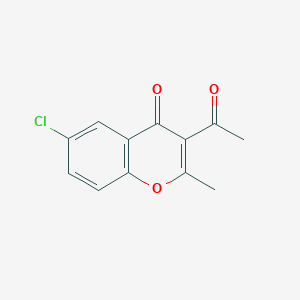
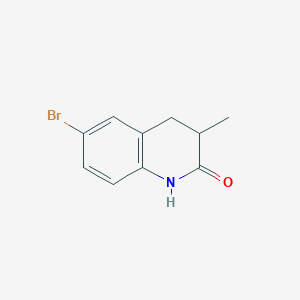
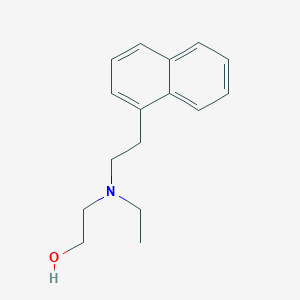
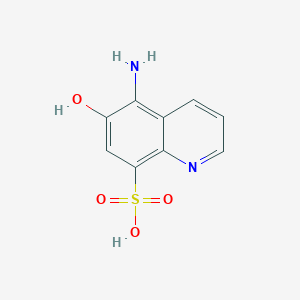
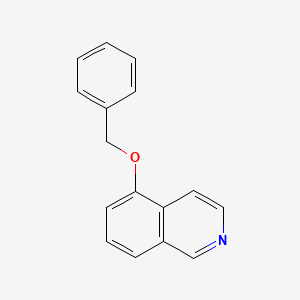
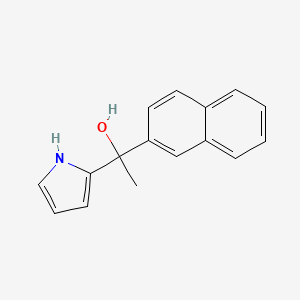
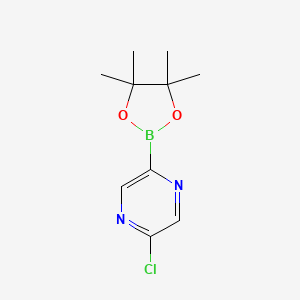
![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)


